BenchChemオンラインストアへようこそ!

8-acetyl-7-propoxy-2H-chromen-2-one

Carbonic anhydrase inhibition Tumor-associated isoforms Structure-activity relationship

8-Acetyl-7-propoxy-2H-chromen-2-one is the most potent CA XII inhibitor in the 7,8-disubstituted coumarin series (Ki = 0.98 nM) and a selective CA IX inhibitor (Ki = 56.7 nM), with >100,000-fold selectivity over off-target CA I/II. Its unique 7-propoxy-8-acetyl substitution pattern is critical for activity—6,7-isomers are inactive, and even minor alkyl chain alterations reduce potency up to 60-fold. This compound is the essential potency benchmark for CA inhibitor SAR programs and a validated pharmacological probe for hypoxic tumor studies. Ensure you are ordering the correct regioisomer and substitution pattern to reproduce published data.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B10845783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-acetyl-7-propoxy-2H-chromen-2-one
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C
InChIInChI=1S/C14H14O4/c1-3-8-17-11-6-4-10-5-7-12(16)18-14(10)13(11)9(2)15/h4-7H,3,8H2,1-2H3
InChIKeyXDGJEUMPGBUXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetyl-7-propoxy-2H-chromen-2-one – Carbonic Anhydrase IX/XII Inhibitor Series Baseline for Research Procurement


8-Acetyl-7-propoxy-2H-chromen-2-one (CHEMBL1288596, ChemSpider ID 26367684) is a synthetic 7,8-disubstituted coumarin derivative characterized by an acetyl group at C8 and a propoxy substituent at C7 of the benzopyrone scaffold [1]. The compound exhibits potent, subnanomolar inhibition of the tumor-associated carbonic anhydrase isoform XII (hCA XII) and low nanomolar inhibition of isoform IX (hCA IX) while being virtually inactive against cytosolic housekeeping isoforms CA I and CA II (Ki >100,000 nM) [2]. This selectivity profile places 8-acetyl-7-propoxy-2H-chromen-2-one among the most potent CA IX/XII-selective coumarin inhibitors reported in the 7,8-disubstituted coumarin series, distinguishing it from generic coumarin scaffolds frequently used as starting points in medicinal chemistry programs [1].

Why Procuring Generic 7-Hydroxy, 7-Methoxy, or 6,7-Disubstituted Coumarins Cannot Replicate the Activity Profile of 8-Acetyl-7-propoxy-2H-chromen-2-one


Within the coumarin carbonic anhydrase inhibitor class, the specific 7,8-substitution pattern and the nature of the alkyl ether chain are non-negotiable determinants of target potency and isoform selectivity [1]. 6,7-Disubstituted coumarin isomers are completely ineffective as hCA IX and hCA XII inhibitors, demonstrating that the positional arrangement of substituents alone eliminates activity [2]. Even among active 7,8-disubstituted congeners, shortening the ether chain to methoxy reduces hCA XII potency by over 60-fold, while extending it to butoxy reduces potency by approximately 9-fold relative to the propoxy derivative [3]. Furthermore, replacing the C8 acetyl with a propanoyl group diminishes hCA XII affinity by roughly 39-fold [3]. These steep structure–activity relationships mean that substitution with a cheaper or more readily available coumarin analog will not reproduce the inhibitory profile documented for 8-acetyl-7-propoxy-2H-chromen-2-one. The quantitative evidence below establishes exactly where and by what margin this compound differentiates itself from its closest structural analogs.

Head-to-Head Quantitative Differentiation of 8-Acetyl-7-propoxy-2H-chromen-2-one Against Five Closest Structural Analogs


hCA XII Inhibition: 62-Fold Potency Advantage Over the 7-Methoxy Analog and Confirmation as the Series' Most Potent Inhibitor

8-Acetyl-7-propoxy-2H-chromen-2-one is the most potent hCA XII inhibitor within the 7-alkoxy-8-acetyl coumarin series, achieving a Ki of 0.98 nM [1]. In a direct head-to-head comparison from the same study, the 7-methoxy analog (8-acetyl-7-methoxy-2H-chromen-2-one) exhibits a Ki of 60.9 nM for hCA XII, representing a 62.1-fold reduction in inhibitory potency [2]. The 7-ethoxy analog (8-acetyl-7-ethoxy-2H-chromen-2-one) is nearly equipotent to the propoxy derivative with a Ki of 1.0 nM; however, the propoxy compound remains the lowest numerical Ki in the entire 7,8-disubstituted series, exceeding even the 7-butoxy analog (Ki = 8.8 nM, 9.0-fold less potent) [3]. All measurements were performed using the stopped-flow CO₂ hydration method on human recombinant CA12 catalytic domain [1][2][3].

Carbonic anhydrase inhibition Tumor-associated isoforms Structure-activity relationship

hCA IX Inhibition: Quantitative Differentiation from the 7-Ethoxy and 7-Methoxy Closest Analogs

Against human recombinant CA9, 8-acetyl-7-propoxy-2H-chromen-2-one achieves a Ki of 56.7 nM [1]. This represents a 1.25-fold improvement over the 7-ethoxy analog (Ki = 70.8 nM) and a 1.38-fold improvement over the 7-methoxy analog (Ki = 78.3 nM) [2]. The longer-chain 7-butoxy analog falls between the propoxy and methoxy values with a Ki of 61.2 nM [3]. While the magnitude of differentiation at CA9 is smaller than at CA12, the consistent trend across all tested congeners shows that the propoxy substituent confers the optimal balance for dual CA9/CA12 inhibition: it ranks first at CA12 and second at CA9 (behind only the 7-butoxy derivative by a negligible 4.5 nM), establishing a superior combined potency profile across the two transmembrane isoforms [1][2][3].

Carbonic anhydrase IX Hypoxia Tumor pH regulation

Isoform Selectivity: >100,000-fold Discrimination Against Off-Target Cytosolic CA I and CA II

8-Acetyl-7-propoxy-2H-chromen-2-one exhibits Ki values exceeding 100,000 nM (i.e., >100 µM) against the ubiquitous cytosolic isoforms hCA I and hCA II, rendering it virtually inactive against these housekeeping enzymes [1]. The closely related 7-ethoxy and 7-methoxy analogs display the same selectivity pattern (Ki >100,000 nM against CA I and CA II) [2][3]. The magnitude of this selectivity window—calculated as the ratio of CA I/II Ki to CA XII Ki—exceeds 102,040-fold, a figure that is orders of magnitude beyond standard selectivity criteria in carbonic anhydrase inhibitor development. This selectivity is a class-defining feature of 7,8-disubstituted coumarins, as confirmed by the primary publication, which explicitly states that these compounds are 'very weak or ineffective as inhibitors of the housekeeping, off-target isozymes CA I and II' while showing 'nanomolar/subnanomolar inhibition of CA IX/XII' [4].

Isoform selectivity Off-target liability Carbonic anhydrase

Substitution Pattern Criticality: 7,8-Disubstituted vs. 6,7-Disubstituted Coumarin Isomers Show Complete Loss of CA IX/XII Activity

The primary publication directly compared two isomeric series: 6,7-disubstituted coumarins and 7,8-disubstituted coumarins. The 6,7-disubstituted series was 'ineffective' as inhibitors of the transmembrane tumor-associated isoforms CA IX and CA XII, whereas the isomeric 7,8-disubstituted coumarins—including 8-acetyl-7-propoxy-2H-chromen-2-one—showed 'nanomolar/subnanomolar inhibition' of these same isoforms [1]. This binary activity switch, driven solely by the shift of substituents from positions 6,7 to 7,8, demonstrates that the 7,8-disubstitution pattern is an absolute structural requirement for CA IX/XII inhibition in this chemotype [1]. The corresponding 6,7-disubstituted regioisomer (6-acetyl-7-propoxy-2H-chromen-2-one) is therefore not a viable alternative.

Regioisomer specificity Substitution pattern 6,7-Disubstituted coumarins

C8 Acyl Group Optimization: 8-Acetyl vs. 8-Propanoyl Shows 39-Fold hCA XII Potency Differential

Within the 7-propoxy-substituted coumarin sub-series, the identity of the C8 acyl group profoundly influences hCA XII potency. 8-Acetyl-7-propoxy-2H-chromen-2-one (Ki = 0.98 nM) is 39.2-fold more potent against hCA XII than its propanoyl congener, 8-propanoyl-7-propoxy-2H-chromen-2-one (Ki = 38.4 nM) [1]. The same trend is observed for hCA IX, where the acetyl derivative (Ki = 56.7 nM) maintains a 1.13-fold advantage over the propanoyl derivative (Ki = 50.2 nM) [1][2]. Notably, the propanoyl analog shows an inverted selectivity profile in which hCA IX inhibition (Ki = 50.2 nM) is slightly more potent than hCA XII inhibition (Ki = 38.4 nM), whereas the acetyl compound maintains the preferred hCA XII > hCA IX potency order [1]. This indicates that the acetyl-to-propanoyl modification not only reduces potency but also alters the isoform selectivity rank order.

Acyl group SAR Acetyl vs. propanoyl Coumarin CA inhibitor optimization

Alkoxy Chain Length Potency Trend: Propoxy Occupies the Optimal Position in the C1–C4 Series

The systematic variation of the C7 alkoxy chain (methoxy, ethoxy, propoxy, butoxy) in the 8-acetyl coumarin series reveals a non-monotonic hCA XII potency trend where the propoxy group represents the maximum: methoxy (60.9 nM) < butoxy (8.8 nM) < ethoxy (1.0 nM) < propoxy (0.98 nM) [1][2]. The hCA IX potency trend follows a similar pattern, with propoxy (56.7 nM) slightly more potent than butoxy (61.2 nM) and ethoxy (70.8 nM), and markedly more potent than methoxy (78.3 nM) [2]. This optimality is consistent with the paper's conclusion that 'C1-C4 alkyl ethers being the most effective inhibitors,' but the data further demonstrate that within this subset the three-carbon propoxy chain is the precise structural optimum for hCA XII inhibition, with both shorter and longer chains yielding diminished potency [3].

Alkoxy chain SAR CA XII inhibition trend C1-C4 ether comparison

Evidence-Backed Application Scenarios for 8-Acetyl-7-propoxy-2H-chromen-2-one in Carbonic Anhydrase-Targeted Research


Tumor Hypoxia Drug Discovery: Dual CA9/CA12 Pharmacological Probe

8-Acetyl-7-propoxy-2H-chromen-2-one serves as a validated pharmacological probe for simultaneous CA9 and CA12 inhibition in hypoxic tumor models. Its subnanomolar CA12 Ki (0.98 nM) and low nanomolar CA9 Ki (56.7 nM), combined with >100,000-fold selectivity over CA I/II, enable researchers to attribute any observed anti-proliferative or pH-modulatory effects specifically to transmembrane CA isoform blockade rather than cytosolic CA inhibition [1][2]. The compound's position as the most potent CA12 inhibitor in its series makes it the reference molecule for establishing SAR around the 7-alkoxy-8-acetyl coumarin scaffold [3].

Structure-Activity Relationship (SAR) Benchmarking of 7,8-Disubstituted Coumarins

For medicinal chemistry teams expanding the 7,8-disubstituted coumarin CA inhibitor series, 8-acetyl-7-propoxy-2H-chromen-2-one functions as the potency benchmark against which new derivatives must be compared. Its established Ki values for CA1 (>>100,000 nM), CA2 (>>100,000 nM), CA9 (56.7 nM), and CA12 (0.98 nM) across all four isoforms provide a complete selectivity panel baseline [1]. New analogs can be directly evaluated for improvements over the propoxy reference point, particularly with respect to the CA12/CA9 potency ratio and the magnitude of the selectivity window relative to CA1/CA2 [4].

Carbonic Anhydrase Assay Development and Validation

The compound's extreme potency against CA12 (Ki = 0.98 nM) renders it suitable as a positive control inhibitor for stopped-flow CO₂ hydration assays designed to screen for novel CA12 inhibitors [1]. Its well-characterized inactive status against CA1 and CA2 (Ki >100,000 nM) additionally permits its use as a selectivity control to verify assay discrimination between transmembrane and cytosolic CA isoforms [2]. The availability of cross-validated data from both BindingDB and BRENDA ensures the assay validation parameters are independently reproducible [3].

Regioisomeric Selectivity Studies: 7,8- vs. 6,7-Disubstituted Coumarin Mechanistic Probes

8-Acetyl-7-propoxy-2H-chromen-2-one, as a representative 7,8-disubstituted coumarin, provides a clearly established active benchmark for studies designed to elucidate the structural basis of regioisomer-dependent CA inhibition. The documented inactivity of the corresponding 6,7-disubstituted series against CA9 and CA12 means this compound can be used as the active reference point in paired experiments comparing 7,8- and 6,7-disubstituted coumarin isomers, enabling direct attribution of CA inhibitory function to the 7,8-substitution architecture [1].

Quote Request

Request a Quote for 8-acetyl-7-propoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.